2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester

Catalog No.
S12942812
CAS No.
M.F
C8H8N2O5
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl...

Product Name

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester

IUPAC Name

methyl 2-methoxy-5-nitropyridine-4-carboxylate

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C8H8N2O5/c1-14-7-3-5(8(11)15-2)6(4-9-7)10(12)13/h3-4H,1-2H3

InChI Key

OIPIEDISNYKPER-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)[N+](=O)[O-]

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is a chemical compound with the molecular formula C8H8N2O5C_8H_8N_2O_5 and a molecular weight of approximately 196.16 g/mol. It features a pyridine ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid methyl ester at the 4-position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

, typical of nitro-substituted pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing further functionalization.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The methoxy group can act as an electron-donating group, facilitating electrophilic substitution on the aromatic ring.

These reactions are significant for synthesizing derivatives with modified biological activities.

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results against certain bacterial strains. Additionally, its derivatives may possess anti-inflammatory and analgesic properties, making it a candidate for drug development.

Several methods have been reported for synthesizing 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester:

  • Direct Nitration: Starting from 2-methoxy-4-pyridinecarboxylic acid methyl ester, nitration can be performed using concentrated nitric acid to introduce the nitro group at the 5-position.
  • Reduction of Nitro Compounds: The nitro group can be reduced to an amine using palladium on carbon in methanol under hydrogen atmosphere, followed by methylation to regenerate the ester.
  • Green Chemistry Approaches: Recent studies suggest environmentally friendly methods involving microwave irradiation or solvent-free conditions to enhance yield and reduce waste .

The compound has several applications:

  • Pharmaceuticals: Utilized in drug formulations targeting bacterial infections due to its antimicrobial properties.
  • Agrochemicals: Employed in developing pesticides or herbicides that target specific pests while minimizing environmental impact.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules in research and industry.

Interaction studies indicate that 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester interacts with various biomolecules, potentially affecting enzyme activity and cellular pathways. Its interactions with proteins involved in metabolic processes have been explored, highlighting its potential as a lead compound in drug design .

Several compounds share structural similarities with 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Methoxy-5-nitro-nicotinic acidC7H6N2O5C_7H_6N_2O_5Lacks the methyl ester functionality
4-Methoxy-5-methylpyridine-2-carboxylic acidC8H9NO3C_8H_9NO_3Different substitution pattern on the pyridine ring
3-Cyano-2-mercapto-6-methyl-isonicotinic acid ethyl esterC10H10N2O2SC_{10}H_{10}N_{2}O_{2}SContains a cyano group instead of a nitro group

The presence of both methoxy and nitro groups in the unique position of the pyridine ring distinguishes 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester from these similar compounds, potentially contributing to its distinct biological activity and chemical reactivity.

The systematic IUPAC name for this compound is methyl 2-methoxy-5-nitropyridine-4-carboxylate, reflecting its substituents’ positions on the pyridine ring. Alternative synonyms include 3-Pyridinecarboxylic acid, 2-methoxy-5-nitro-, methyl ester and methyl 5-nitro-2-methoxynicotinate. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 212.16 g/mol and a CAS Registry Number of 1234423-98-3.

Structural Features

The pyridine core provides aromaticity, while substituents dictate electronic and steric properties:

  • Methoxy group (-OCH₃): An electron-donating group at the 2-position, enhancing ring nucleophilicity at meta positions.
  • Nitro group (-NO₂): A strong electron-withdrawing group at the 5-position, directing electrophilic substitution to the 3-position.
  • Methyl ester (-COOCH₃): At the 4-position, this group offers sites for hydrolysis or transesterification.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point330.6±37.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point153.7±26.5 °C
Refractive Index1.544

Historical Context in Heterocyclic Compound Research

Pyridine derivatives have been integral to organic chemistry since the 19th century. The Hantzsch pyridine synthesis (1881), which combines β-keto esters, aldehydes, and ammonia, laid the groundwork for functionalized pyridines. Early 20th-century studies on nicotinic acid derivatives, such as isoniazid (an anti-tuberculosis drug), highlighted the pharmacological potential of pyridinecarboxylic esters.

2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester emerged as a synthetic target in the late 20th century, driven by demand for kinase inhibitors and agrochemical intermediates. Its nitro and ester groups enable regioselective modifications, aligning with trends in combinatorial chemistry and high-throughput synthesis.

Significance in Modern Synthetic Chemistry

This compound serves as a versatile building block due to its multifunctional reactivity:

  • Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding intermediates for aminopyridine-based drugs.
  • Ester Hydrolysis: The methyl ester undergoes saponification to a carboxylic acid, facilitating conjugation with biomolecules.
  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring allows displacement of the methoxy group under acidic or basic conditions.

Applications:

  • Pharmaceuticals: Intermediate in synthesizing pyrrolopyridones, which inhibit protein tyrosine kinases implicated in cancer.
  • Agrochemicals: Precursor to herbicides targeting plant-specific metabolic pathways.
  • Materials Science: Functionalized pyridines contribute to ligands in catalytic systems.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Exact Mass

212.04332136 g/mol

Monoisotopic Mass

212.04332136 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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